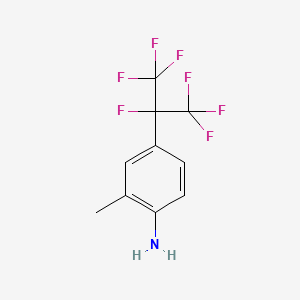

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Description

The exact mass of the compound 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUOEHPYOFAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432922 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238098-26-5 | |

| Record name | 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238098-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptafluoroisoproyl-2methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

This technical guide provides a comprehensive overview of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a key intermediate in the synthesis of agrochemicals. The information is intended for researchers, scientists, and drug development professionals, presenting detailed chemical and physical properties, a synthesis protocol, safety information, and its role in the formation of the insecticide flubendiamide.

Chemical Identity and Properties

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a substituted aniline compound characterized by the presence of a methyl group and a heptafluoroisopropyl group on the aniline ring.[1] The incorporation of fluorine atoms significantly enhances the chemical stability and resistance to degradation of the molecule, while the aniline group provides a reactive site for further functionalization.[1] This compound is primarily utilized as a building block in the synthesis of specialized chemicals, most notably in the agrochemical sector.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[3] |

| CAS Number | 238098-26-5[1] |

| Molecular Formula | C₁₀H₈F₇N[4] |

| Molecular Weight | 275.17 g/mol [4] |

| InChI Key | QVAUOEHPYOFAQA-UHFFFAOYSA-N |

| SMILES | CC1=C(N)C=C(C=C1)C(F)(C(F)(F)F)C(F)(F)F |

| Synonyms | 2-Methyl-4-heptafluoroisopropylaniline, 4-(Heptafluoro-2-propyl)-2-methylaniline, Benzenamine, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-[5][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Liquid or Oil[7] |

| Boiling Point | ~200 °C at 760 mmHg[6] |

| Density | ~1.401 g/cm³[6] |

| Flash Point | ~83 °C[7] |

| Solubility | Slightly soluble in Chloroform and DMSO[7] |

| Storage Temperature | Freezer, under -20°C, in an inert atmosphere and kept in the dark[7] |

Spectroscopic Data

Synthesis

The primary route for the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline involves the reaction of o-toluidine with a heptafluoropropylating agent. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Materials:

-

o-Toluidine

-

2-Bromoheptafluoropropane

-

Sodium dithionite (initiator)

-

Tetrabutylammonium sulfate (phase transfer catalyst)

-

Sodium carbonate (base)

-

Methyl tertiary butyl ether (solvent)

-

Water (solvent)

-

Dilute hydrochloric acid

-

Pressure reactor (1000 mL)

Procedure:

-

To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

-

Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

-

Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

-

Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition should be completed over approximately 2 hours.

-

The reaction is continued under these conditions, and the progress is monitored by liquid chromatography.

-

After the complete conversion of the starting material, cool the reaction system to room temperature.

-

Slowly release the pressure in the reactor to atmospheric pressure.

-

Separate the organic phase and wash it with water, followed by a wash with dilute hydrochloric acid.

-

Dry the organic phase.

-

Remove the solvent from the organic phase by evaporation to yield the product, 2-methyl-4-heptafluoroisopropylaniline, with a reported purity of 95%. This intermediate can often be used in subsequent reactions without further purification.[8]

Applications in Agrochemicals: Synthesis of Flubendiamide

A primary application of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is as a crucial intermediate in the synthesis of the insecticide flubendiamide. Flubendiamide is a potent agent against a range of lepidopteran pests. The synthesis involves an amidation reaction between 3-iodo-N-(1,1-dimethyl-2-methylsulfanylethyl)phthalamic acid and 2-methyl-4-heptafluoroisopropylaniline.

Mechanism of Action of Flubendiamide

Flubendiamide exerts its insecticidal effect by targeting the ryanodine receptor (RyR), a calcium release channel located in the sarcoplasmic reticulum of muscle cells.[9][10] Unlike conventional insecticides that often target the nervous system, flubendiamide's mode of action is muscle-specific.[9]

The binding of flubendiamide to the insect ryanodine receptor leads to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[9] This disruption of calcium homeostasis results in the continuous contraction and paralysis of the insect's muscles, leading to a rapid cessation of feeding and eventual death.[9] Notably, flubendiamide shows high selectivity for insect ryanodine receptors over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[1][11]

Safety and Toxicology

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is classified as a hazardous substance. The available safety data indicates several potential health and environmental risks.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[3] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Precautionary Statements: Users should obtain special instructions before use and not handle the substance until all safety precautions have been read and understood.[2] It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.[6] In case of ingestion, immediate medical attention is required.[6] The substance should be stored locked up and in a well-ventilated place.[6] Release to the environment must be avoided, and any spillage should be collected.[2][6]

Due to its classification, all handling of this compound should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent environmental contamination.

Conclusion

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aromatic amine with significant utility as a chemical intermediate. Its primary documented application is in the synthesis of the insecticide flubendiamide, where it forms a key part of the final active molecule. The presence of the heptafluoroisopropyl group is a common strategy in the design of modern agrochemicals to enhance efficacy and stability. While detailed spectroscopic and toxicological data are not widely published, its known synthetic utility and hazard profile provide a solid foundation for its use in a research and development setting. Further studies to fully characterize its physical, chemical, and biological properties would be beneficial.

References

- 1. Species differences in chlorantraniliprole and flubendiamide insecticide binding sites in the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-heptafluoroisopropylaniline | CAS#:238098-26-5 | Chemsrc [chemsrc.com]

- 5. 2-Methyl-4-heptafluoroisopropylanilinee [kaiyuan-chemical.com]

- 6. echemi.com [echemi.com]

- 7. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS#: 238098-26-5 [m.chemicalbook.com]

- 8. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular characterization of flubendiamide sensitivity in the lepidopterous ryanodine receptor Ca(2+) release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-(heptafluoroisopropylaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-4-(heptafluoroisopropylaniline), a fluorinated aromatic amine with potential applications in the agrochemical and pharmaceutical industries. This document consolidates available data on its chemical structure, physicochemical properties, and synthesis. While specific experimental data on its biological activity and mechanism of action are limited in publicly accessible literature, this guide discusses the known biological activities of structurally related compounds and presents a detailed, generalized experimental protocol for its synthesis. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel fluorinated compounds.

Chemical Structure and Identification

2-Methyl-4-(heptafluoroisopropylaniline) is an aniline derivative characterized by a methyl group at the ortho position and a heptafluoroisopropyl group at the para position of the aniline ring.

-

IUPAC Name: 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[1]

-

SMILES: CC1=C(N)C=C(C(F)(C(F)(F)F)C(F)(F)F)C=C1[1]

Physicochemical Properties

The physicochemical properties of 2-Methyl-4-(heptafluoroisopropylaniline) are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Weight | 275.17 g/mol | [2][][8] |

| Appearance | White powder or light brown oil | [8][9] |

| Density | 1.401 g/cm³ | [2][10][11] |

| Boiling Point | 199.8 - 200 °C at 760 mmHg | [2][8][9][10] |

| Flash Point | 83 °C | [8][9][10] |

| Vapor Pressure | 0.335 mmHg at 25°C | [2][10] |

| Refractive Index | 1.424 | [2][10] |

| pKa | 2.52 ± 0.10 (Predicted) | [9][10] |

| LogP | 4.44780 | [2][10] |

| Solubility | Slightly soluble in Chloroform and DMSO | [9] |

Synthesis

A general method for the synthesis of 2-Methyl-4-(heptafluoroisopropylaniline) has been reported, involving the reaction of o-toluidine with 2-bromoheptafluoropropane.[9][12]

Experimental Protocol: Synthesis of 2-Methyl-4-(heptafluoroisopropylaniline)

This protocol is based on the method described in the literature.[9][12]

Materials:

-

o-Toluidine

-

2-Bromoheptafluoropropane

-

Methyl tertiary butyl ether (MTBE)

-

Water

-

Sodium dithionite (initiator)

-

Tetrabutylammonium sulfate (catalyst)

-

Sodium carbonate

-

Dilute hydrochloric acid

Equipment:

-

1000 mL pressure reactor

-

Stirring apparatus

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Liquid chromatography system for reaction monitoring

Procedure:

-

Reaction Setup: To a 1000 mL pressure reactor, add o-toluidine (107.1 g), water (300 mL), and methyl tertiary butyl ether (300 mL).

-

Addition of Reagents: Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

-

Heating: Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

-

Addition of 2-Bromoheptafluoropropane: Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition process should be completed in approximately 2 hours.

-

Reaction Monitoring: Maintain the reaction under holding conditions and monitor the progress of the reaction by liquid chromatography until the starting material is completely converted.

-

Work-up:

-

Cool the reaction system to room temperature.

-

Slowly release the pressure in the reactor to atmospheric pressure.

-

Transfer the reaction mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with water, followed by a wash with dilute hydrochloric acid.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

-

Purification: Remove the solvent from the organic phase by evaporation under reduced pressure using a rotary evaporator to yield the crude product. The reported purity of the intermediate is 95%, which can be used in subsequent reactions without further purification.[12] For higher purity, column chromatography could be employed.

Figure 1: Experimental workflow for the synthesis of 2-Methyl-4-(heptafluoroisopropylaniline).

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-4-(heptafluoroisopropylaniline) is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, as well as strong absorptions for the C-F bonds.

-

N-H Stretching: Two distinct peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[1][13]

-

C-N Stretching: A strong band for the aromatic C-N stretching is anticipated around 1250-1335 cm⁻¹.[1]

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1400 cm⁻¹ due to the numerous C-F bonds of the heptafluoroisopropyl group.

-

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.[1]

-

Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would likely show signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons would appear as multiplets in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns influenced by the substitution on the ring. The amine protons would likely appear as a broad singlet, and the methyl protons as a singlet in the aliphatic region (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the heptafluoroisopropyl group. The carbons attached to fluorine would exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum would be the most informative for the perfluorinated moiety, likely showing characteristic signals for the CF₃ and CF groups with corresponding splitting patterns.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 275. The fragmentation pattern would likely involve the loss of fluorine atoms, a CF₃ group, and potentially cleavage of the C-C bond in the isopropyl group. Fragmentation of the aniline ring could also occur.[2][14]

Biological Activity and Potential Applications

While specific biological activity data for 2-Methyl-4-(heptafluoroisopropylaniline) is limited, its structural features suggest potential applications in agrochemicals and pharmaceuticals. It is listed as a pesticide intermediate.[8]

Agrochemicals

Many commercial insecticides contain a heptafluoroisopropyl group.[15] This moiety can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for pesticides. Structurally related compounds, such as derivatives of flubendiamide containing a 2-methyl-4-(alkoxyhexafluoroisopropyl) aniline core, have shown significant insecticidal activity.[16] These compounds often act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and paralysis.[17]

Figure 2: A hypothetical workflow and mechanism of action for an insecticide derived from 2-Methyl-4-(heptafluoroisopropylaniline).

Pharmaceuticals

Aniline derivatives are a cornerstone in medicinal chemistry, with applications as anticancer, antibacterial, and anti-inflammatory agents.[10][18][19][20][21] The introduction of fluorine and fluorinated groups can significantly impact a drug's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Given these precedents, 2-Methyl-4-(heptafluoroisopropylaniline) represents a valuable scaffold for the development of new therapeutic agents.

General Experimental Protocol for Biological Screening

The following provides a general workflow for the initial biological screening of aniline derivatives.

1. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay):

-

Objective: To assess the general toxicity of the compound against various cell lines (e.g., cancer cell lines, normal cell lines).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

2. Antimicrobial Assay (e.g., Broth Microdilution):

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial or fungal strains.

-

Procedure:

-

Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

Figure 3: General workflow for the initial biological screening of a novel chemical entity.

Safety and Handling

2-Methyl-4-(heptafluoroisopropylaniline) is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

-

Hazard Classification:

-

Acute toxicity, Oral (Category 3)

-

Reproductive toxicity (Category 1B)

-

Specific target organ toxicity — repeated exposure (Category 2)

-

Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1

-

Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1[22]

-

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash thoroughly after handling.

-

Store in a sealed container in a cool, dry place, away from oxidizing agents.[8]

-

Conclusion

2-Methyl-4-(heptafluoroisopropylaniline) is a fluorinated aniline with well-defined physicochemical properties and a described synthetic route. Its structural similarity to known bioactive molecules, particularly in the agrochemical field, suggests its potential as a valuable building block for the development of new insecticides. Furthermore, the broader precedent of aniline derivatives in medicine indicates that this compound could also serve as a scaffold for novel therapeutic agents. While there is a need for further research to elucidate its specific biological activities and mechanisms of action, this guide provides a solid foundation of the current knowledge on this compound, intended to facilitate future research and development endeavors.

References

- 1. wikieducator.org [wikieducator.org]

- 2. benchchem.com [benchchem.com]

- 3. kaiyuan-chemical.com [kaiyuan-chemical.com]

- 4. 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [sigmaaldrich.com]

- 5. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-4-heptafluoroisopropylaniline | CAS#:238098-26-5 | Chemsrc [chemsrc.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS#: 238098-26-5 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. benthamdirect.com [benthamdirect.com]

- 22. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Methyl-4-heptafluoroisopropyl aniline (CAS 238098-26-5): A Key Intermediate in Modern Insecticide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-4-heptafluoroisopropyl aniline (CAS 238098-26-5). While primarily utilized as a crucial intermediate in the synthesis of potent insecticides, this document collates its known chemical and physical properties, detailed synthesis protocols, and explores the mechanism of action of the final active pharmaceutical ingredients (APIs) it helps produce, namely Flubendiamide and Pyrifluquinazon. Due to a lack of available data on the direct biological activity of 2-Methyl-4-heptafluoroisopropyl aniline, this guide focuses on its role as a synthetic building block and the downstream applications and biological pathways influenced by the resultant commercial products.

Introduction to 2-Methyl-4-heptafluoroisopropyl aniline

2-Methyl-4-heptafluoroisopropyl aniline, with the CAS number 238098-26-5, is a fluorinated aromatic amine.[1][2][3] Its chemical structure features a toluene backbone substituted with an amino group and a heptafluoroisopropyl group. This unique combination of functional groups, particularly the fluorine atoms, imparts specific properties that make it a valuable precursor in the agrochemical industry.[4] The presence of the heptafluoroisopropyl group is significant in enhancing the biological activity and metabolic stability of the final insecticide molecules.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methyl-4-heptafluoroisopropyl aniline is presented in Table 1. This data is essential for its handling, storage, and use in synthetic chemistry.

| Property | Value | References |

| CAS Number | 238098-26-5 | [1][2][3] |

| IUPAC Name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline | [1] |

| Synonyms | 2-Methyl-4-heptafluoroisopropyl aniline, 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, 2-methyl-4-(perfluoropropan-2-yl)aniline | [1][5] |

| Molecular Formula | C10H8F7N | [1][2] |

| Molecular Weight | 275.17 g/mol | [1][2] |

| Appearance | White powder or Light brown oil | [6][7] |

| Boiling Point | 199.8 - 200 °C at 760 mmHg | [1][8] |

| Density | 1.401 g/cm³ | [2][8] |

| Flash Point | 83 °C | [6][8] |

| Solubility | Slightly soluble in Chloroform and DMSO | [7] |

| Storage | Store in a sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, keep in a freezer under -20°C in an inert atmosphere and protected from light. | [6][7][9] |

Synthesis of 2-Methyl-4-heptafluoroisopropyl aniline

The synthesis of 2-Methyl-4-heptafluoroisopropyl aniline is a critical step in the production of downstream insecticides. A common synthetic route involves the reaction of o-toluidine with 2-bromoheptafluoropropane.[10][11]

Experimental Protocol for Synthesis

The following protocol is a representative example of the synthesis of 2-Methyl-4-heptafluoroisopropyl aniline:[10][11]

-

Reaction Setup: To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

-

Addition of Reagents: Add the initiator, sodium dithionite, a catalytic amount of a phase transfer catalyst such as tetrabutylammonium sulfate, and an equimolar amount of a base like sodium carbonate to the reactor.

-

Temperature Control: Slowly increase the temperature of the reaction mixture to 50°C under constant stirring.

-

Addition of Alkylating Agent: Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor over a period of approximately 2 hours.

-

Reaction Monitoring: Maintain the reaction under these conditions and monitor its progress using liquid chromatography until the starting material is completely consumed.

-

Work-up: After the reaction is complete, cool the system to room temperature and slowly release the pressure. Separate the organic phase and wash it sequentially with water and dilute hydrochloric acid.

-

Isolation: Dry the organic phase and remove the solvent by evaporation to yield the crude product, 2-methyl-4-heptafluoroisopropylaniline, with a purity of around 95%. This intermediate can often be used in the subsequent reaction step without further purification.[10][11]

Synthesis Workflow Diagram

Role as an Intermediate in Insecticide Synthesis

2-Methyl-4-heptafluoroisopropyl aniline is a key building block for at least two commercially significant insecticides: Flubendiamide and Pyrifluquinazon.[12][13]

Flubendiamide Synthesis

In the synthesis of Flubendiamide, 2-Methyl-4-heptafluoroisopropyl aniline is reacted with an activated phthalic acid derivative to form one of the amide bonds in the final molecule.[13]

Pyrifluquinazon Synthesis

Similarly, in the synthesis of Pyrifluquinazon, this aniline derivative is a crucial precursor, contributing the substituted aniline moiety to the final quinazoline structure.[12]

Mechanism of Action of Derived Insecticides

As there is no available data on the direct biological activity of 2-Methyl-4-heptafluoroisopropyl aniline, this section details the mechanisms of action of the insecticides for which it is a precursor.

Flubendiamide: A Ryanodine Receptor Modulator

Flubendiamide is a potent insecticide that acts by disrupting calcium homeostasis in insect muscle cells.[1][10][14]

-

Target: The primary target of Flubendiamide is the ryanodine receptor (RyR), an intracellular calcium release channel located on the sarcoplasmic reticulum of muscle cells.[1][5][10]

-

Action: Flubendiamide is an agonist of the insect RyR, meaning it activates the channel.[14] This activation leads to an uncontrolled and sustained release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[3]

-

Effect: The resulting high concentration of intracellular calcium causes irreversible muscle contraction, leading to paralysis, cessation of feeding, and ultimately the death of the insect.[3][10]

-

Selectivity: Flubendiamide exhibits high selectivity for insect RyRs over their mammalian counterparts, which contributes to its favorable safety profile for non-target organisms.[10]

Pyrifluquinazon: A Chordotonal Organ TRPV Channel Modulator

Pyrifluquinazon is another insecticide synthesized using 2-Methyl-4-heptafluoroisopropyl aniline. It has a distinct mode of action targeting the insect's nervous system.[8][9]

-

Target: Pyrifluquinazon is classified by the Insecticide Resistance Action Committee (IRAC) as a Chordotonal Organ Transient Receptor Potential Vanilloid (TRPV) channel modulator.[8][9]

-

Action: It binds to and disrupts the gating of the Nan-Iav TRPV channel complexes in insect chordotonal stretch receptor organs.[9] These organs are vital for the senses of hearing, balance, and coordination.

-

Effect: By overstimulating these stretch receptors, Pyrifluquinazon disrupts insect feeding, coordination, and flight.[9] This leads to rapid feeding cessation, and the insect ultimately dies from starvation and dehydration.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. ir4project.org [ir4project.org]

- 3. Scimplify Blogs | What are Flubendiamide’s uses and side effects? [scimplify.com]

- 4. Pyrifluquinazon [sitem.herts.ac.uk]

- 5. Flubendiamide as New Generation Insecticide in Plant Toxicology: A Policy Paper - Europub [europub.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS#: 238098-26-5 [m.chemicalbook.com]

- 8. irac-online.org [irac-online.org]

- 9. nichino.net [nichino.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 12. BASF and University of Göttingen scientists find new specific insecticide target protein [agriculture.basf.us]

- 13. CN102731321B - Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]

- 14. fao.org [fao.org]

An In-depth Technical Guide to 2-Methyl-4-(perfluoropropan-2-yl)aniline: Synthesis, Properties, and Agrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-4-(perfluoropropan-2-yl)aniline (CAS No. 238098-26-5), a fluorinated aniline derivative that has emerged as a key intermediate in the synthesis of novel agrochemicals. This document details the compound's known history, synthesis protocols, and its application in the development of fungicidal and insecticidal agents. Particular focus is given to its role in creating quinoline-based fungicides, with a discussion of their potential mechanism of action as succinate dehydrogenase inhibitors. While direct applications in pharmaceuticals are not yet prominent, its utility as a building block for bioactive molecules makes it a compound of interest for the broader chemical and life sciences research community.

Discovery and History

The documented history of 2-methyl-4-(perfluoropropan-2-yl)aniline is relatively recent, with its appearance in scientific literature and patents primarily occurring in the late 2010s. The earliest comprehensive synthesis and application appear to be detailed in a 2018 Chinese patent and a subsequent 2018 research article by Zhang et al. These publications describe its use as a key building block for novel fungicides. A Chinese patent from the same year also documents its use in the synthesis of the insecticide flubendiamide.[1] Prior to this period, the compound is listed in chemical supplier databases, but its initial discovery and preparative chemistry are not well-documented in readily available literature, suggesting it was likely developed as a specialty chemical intermediate. Its emergence coincides with the growing interest in incorporating bulky perfluoroalkyl groups into bioactive molecules to enhance properties such as metabolic stability and lipophilicity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-4-(perfluoropropan-2-yl)aniline is presented in Table 1. The presence of the heptafluoroisopropyl group significantly influences its properties, contributing to high lipophilicity and stability.

| Property | Value | Reference |

| CAS Number | 238098-26-5 | [2] |

| Molecular Formula | C₁₀H₈F₇N | [2] |

| Molecular Weight | 275.17 g/mol | [2] |

| Appearance | White powder or liquid | [2] |

| Boiling Point | ~200 °C | [2] |

| Density | ~1.401 g/cm³ | [2] |

| Flash Point | ~83 °C | [2] |

Experimental Protocols: Synthesis

The synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline has been described in both academic literature and patents. Below are detailed protocols based on these sources.

Synthesis via Radical Perfluoroalkylation (Zhang et al., 2018)

This method utilizes a radical initiator to couple o-toluidine with a perfluoroalkylating agent.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-methyl-4-(perfluoropropan-2-yl)aniline.

Protocol:

-

To a solution of o-toluidine (10.7 g, 0.10 mol) and heptafluoroisopropyl iodide (35.5 g, 0.12 mol) in dimethyl sulfoxide (DMSO, 150 mL), add sodium dithionite (10.4 g, 0.06 mol).

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-methyl-4-(perfluoropropan-2-yl)aniline.[3]

Synthesis via Pressure Reaction (ChemicalBook Method)

This protocol, often used for industrial-scale production, is carried out in a pressure reactor.

Protocol:

-

Charge a 1000 mL pressure reactor with o-toluidine (107.1 g), water (300 mL), and methyl tertiary butyl ether (300 mL).[4]

-

Add the initiator sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate.[4]

-

Under stirring, slowly increase the temperature to 50°C.[4]

-

Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the reactor over approximately 2 hours.[4]

-

Maintain the reaction under these conditions, monitoring the progress by liquid chromatography.[4]

-

After complete conversion of the starting material, cool the reactor to room temperature and slowly release the pressure.[4]

-

Separate the organic phase, wash with water, then with dilute hydrochloric acid, and dry the organic phase.[4]

-

Evaporate the solvent to afford 2-methyl-4-(perfluoropropan-2-yl)aniline with a purity of approximately 95%.[4]

Applications in Agrochemical Synthesis

The primary documented application of 2-methyl-4-(perfluoropropan-2-yl)aniline is as a precursor for agrochemicals, specifically fungicides and insecticides.

Fungicidal Quinoline Derivatives

Zhang et al. (2018) reported the use of 2-methyl-4-(perfluoropropan-2-yl)aniline as a key intermediate in the synthesis of novel quinoline derivatives. These derivatives were evaluated for their fungicidal activity against various plant pathogens.

Quantitative Data:

The biological activity of the synthesized quinoline derivatives was assessed, with some compounds showing promising results. A summary of the most potent compound's activity is provided in Table 2.

| Compound ID (from Zhang et al.) | Target Pathogen | EC₅₀ (mg/L) | Reference |

| 8c | Erysiphe graminis | 1.48 | [3] |

Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition

While the specific mechanism of action for these novel quinoline derivatives was not definitively established in the 2018 paper, many quinoline-based fungicides are known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[5][6] SDHIs disrupt fungal respiration by blocking the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately, fungal cell death.

Caption: Proposed mechanism of action for fungicidal quinoline derivatives.

Insecticide Intermediate

A 2018 Chinese patent discloses the use of 2-methyl-4-(perfluoropropan-2-yl)aniline in the synthesis of flubendiamide, a potent insecticide.[1] In this context, the aniline serves as a crucial building block that is amidated to form the final active ingredient. This application further underscores the utility of this compound in the broader agrochemical industry.

Future Outlook

2-Methyl-4-(perfluoropropan-2-yl)aniline is a valuable, highly functionalized intermediate. Its primary utility has been demonstrated in the field of agrochemicals, where the introduction of the heptafluoroisopropyl group can enhance the efficacy and stability of active ingredients. While direct applications in drug development have not been reported, the principles of using fluorinated building blocks to modulate physicochemical and pharmacokinetic properties are well-established in medicinal chemistry. Researchers in drug discovery may find this compound to be a useful starting material for generating novel therapeutic candidates where high lipophilicity and metabolic stability are desired. Further research into the biological activity of derivatives of this aniline could open new avenues for its application in both agriculture and medicine.

References

- 1. CN109485588A - A kind of synthetic method of fipronil bisamide - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 5. Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Aniline Derivatives in Modern Chemistry and Drug Discovery

A comprehensive analysis of the synthesis, properties, and applications of fluorinated aniline derivatives, providing researchers, scientists, and drug development professionals with a foundational guide to this critical class of compounds.

Fluorinated aniline derivatives have emerged as indispensable building blocks in contemporary chemical synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique physicochemical properties, including altered basicity, increased lipophilicity, and enhanced metabolic stability, making these compounds highly valuable for the design of novel molecules with tailored functionalities. This technical guide offers an in-depth review of the synthesis, quantitative properties, and biological significance of fluorinated aniline derivatives, complete with detailed experimental protocols and visual workflows to support further research and development.

Physicochemical and Biological Properties

The introduction of fluorine to the aniline ring significantly modifies its electronic and physical properties. The strong electron-withdrawing nature of fluorine generally decreases the basicity (pKa) of the aniline nitrogen.[1] This alteration can be crucial in drug design, as it affects the ionization state of the molecule in physiological environments and its ability to interact with biological targets.[1] Furthermore, fluorination often increases lipophilicity (logP), which can enhance a molecule's ability to cross cellular membranes, potentially improving oral bioavailability.[1][2]

The carbon-fluorine bond is exceptionally strong and stable, rendering it resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This property is frequently exploited to improve the metabolic stability and half-life of drug candidates.[1][3] The strategic placement of fluorine can block metabolically labile sites on a molecule without significantly altering its shape, a concept known as "metabolic switching."[1]

Quantitative Data on Fluorinated Aniline Derivatives

The following tables summarize key quantitative data for a selection of fluorinated aniline derivatives, providing a comparative overview of their physicochemical properties and biological activities.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 | --- | --- | --- |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | 188 (lit.) | 1.16 (lit.) | 1.54 (lit.) |

| 4-Chloro-2-Fluoroaniline | 57946-56-2 | C₆H₅ClFN | 145.56 | 104-107 / 28 mmHg | 1.311 / 25 °C | 1.56 |

| 3-Nitro-4-(trifluoromethoxy)aniline | 2822-50-6 | C₇H₅F₃N₂O₃ | 238.12 | --- | --- | --- |

Table 1: Physical Properties of Selected Fluorinated Aniline Derivatives. [3][4][5]

| Compound | pKa | logP |

| Aniline | 4.61 | 0.90 |

| 2-Fluoroaniline | 3.20 | 1.15 |

| 3-Fluoroaniline | 3.50 | 1.15 |

| 4-Fluoroaniline | 4.65 | 1.15 |

Table 2: Comparison of pKa and logP Values for Aniline and Monofluoroanilines. [1]

| Compound ID | Target Cell Line | IC50 (µM) |

| Anilinoquinazoline Derivative 1 | A549 (Lung Carcinoma) | 5.2 |

| Anilinoquinazoline Derivative 2 | MCF-7 (Breast Cancer) | 8.1 |

| Anilinoquinoline Derivative 1 | HCT116 (Colon Cancer) | 3.7 |

Table 3: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives. [6]

| Compound | Target Pest | LC50 (mg L⁻¹) |

| II l | P. xylostella | --- |

| II y | P. xylostella | --- |

| II z | P. xylostella | --- |

| II k | S. frugiperda | 0.56 |

| II aa | S. frugiperda | 0.46 |

| Chlorantraniliprole | S. frugiperda | 0.31 |

Table 4: Insecticidal Activity of Novel Fluorinated Aniline Anthranilic Diamides. [7]

| Compound | Antifungal Activity (%) against S. sclerotiorum at 50 µg/mL | Antifungal Activity (%) against R. solani at 50 µg/mL |

| 2b | >80 | --- |

| 2e | >80 | --- |

| 2f | >80 | --- |

| 2g | --- | 80.8 |

| 2k | >80 | --- |

| 2n | >80 | --- |

Table 5: Antifungal Activity of Novel Fluorinated Quinoline Analogs Derived from 2-Fluoroaniline. [8]

Synthesis of Fluorinated Aniline Derivatives

A variety of synthetic methodologies have been developed for the preparation of fluorinated anilines. These methods often involve either the introduction of a fluorine atom onto an existing aniline ring or the formation of the aniline from a fluorinated precursor.

General Synthetic Strategies

-

From Fluorinated Benzene Precursors: A common approach involves the nitration of a fluorinated benzene derivative followed by the reduction of the nitro group to an amine.[4]

-

Schiemann Reaction: This classic reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate to yield the corresponding aryl fluoride. This can be applied to aminobenzenes to introduce fluorine.[9]

-

Nucleophilic Aromatic Substitution (SNA_r): In some cases, a leaving group on an aromatic ring can be displaced by a fluoride ion, although this is generally challenging on electron-rich rings unless activated by strong electron-withdrawing groups.

-

From Aromatic Azides: A method has been developed for preparing fluorinated anilines by treating aromatic azides with anhydrous hydrogen fluoride.[10] The azides themselves can be prepared from the corresponding anilines.[10]

Experimental Protocols

This protocol describes a method for the synthesis of ortho-trifluoromethoxylated anilines, which are valuable in drug discovery.[11]

-

Trifluoromethoxylation:

-

Add methyl 4-hydroxyacetamido benzoate (2.00 g), cesium carbonate (311 mg), Togni reagent II (3.63 g), and a magnetic stir bar to an oven-dried 250 mL round-bottom flask inside a glove box.

-

Add 95.6 mL of dried and degassed chloroform to the reaction flask.

-

Stir the reaction mixture at 23 °C under a nitrogen atmosphere for 16 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate to afford methyl 4-acetamido-3-trifluoromethoxybenzoate.[11]

-

-

Hydrolysis:

-

Connect a flask containing the product from the previous step to a nitrogen-vacuum manifold.

-

Perform three vacuum-refill cycles to replace the air with nitrogen.

-

Add 138 mL of anhydrous tetrahydrofuran using an airtight syringe.

-

Cool the mixture to 0 °C and stir for 15 minutes.

-

Add hydrazine monohydrate (1.47 mL) dropwise at 0 °C using an airtight syringe.[11]

-

-

Acetylation (for characterization or further reaction):

-

Perform three vacuum-refill cycles on a clean, dry flask.

-

Add 138 mL of anhydrous diethyl ether.

-

Cool to 0 °C and stir for 15 minutes.

-

Prepare a solution of acetyl chloride (2.17 mL) in 138 mL of anhydrous diethyl ether.

-

Add this solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 mL/hour.

-

Filter the reaction mixture through a short pad of Celite using vacuum filtration.[11]

-

This patented method provides a route to fluorinated anilines, such as p-fluoroaniline and 2,4-difluoroaniline, from the corresponding aromatic azides.[10]

-

Azide Formation (in a two-phase system):

-

The starting aniline is treated with nitrous acid (or a salt thereof) and an alkali metal azide in the presence of a mineral acid (e.g., hydrochloric acid).

-

The reaction is carried out in an aqueous-nonaqueous two-phase environment (e.g., water-hexane).

-

The azide compound, as it is formed, is extracted into the organic solvent layer.[10]

-

The reaction is typically complete in 2 to 4 hours.[10]

-

-

Fluorination:

-

The organic phase containing the azide is separated and charged into a vessel containing excess anhydrous hydrogen fluoride.

-

The reaction is allowed to proceed for approximately 4 hours.

-

The reaction is then quenched and rendered alkaline.

-

The final fluoroaniline product is isolated by extraction.[10]

-

Applications in Drug Discovery and Materials Science

The unique properties conferred by fluorine make fluorinated aniline derivatives highly sought-after intermediates in several fields.

-

Pharmaceuticals: These compounds are key building blocks for a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, antiviral drugs, and central nervous system agents.[2][6][12] The trifluoromethoxy group (-OCF₃), for example, enhances lipophilicity and metabolic stability, improving the pharmacokinetic profiles of drug candidates.[2]

-

Agrochemicals: Fluorinated anilines are used in the synthesis of modern pesticides and herbicides, where enhanced metabolic stability can lead to increased persistence and efficacy.[2][7]

-

Materials Science: They serve as precursors for high-performance polymers, dyes, and liquid crystals.[3][5] The incorporation of fluorine can improve thermal stability and chemical resistance.[13][14]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of fluorinated aniline derivatives.

Caption: Workflow for logP determination using the shake-flask method.

Caption: Workflow for in vitro metabolic stability assay.

Caption: Impact of fluorination on key drug properties.

Conclusion

Fluorinated aniline derivatives represent a cornerstone of modern chemical and pharmaceutical research. Their unique properties, derived from the strategic incorporation of fluorine, provide a powerful tool for fine-tuning molecular characteristics to achieve desired biological activities and material properties. The synthetic routes to these compounds are well-established, and ongoing research continues to expand the toolkit available to chemists. As the demand for more effective drugs, more resilient materials, and more efficient agrochemicals grows, the importance of fluorinated aniline derivatives is set to increase, driving further innovation in their synthesis and application.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]

- 9. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]

- 10. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 11. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 12. pharmacyjournal.org [pharmacyjournal.org]

- 13. sparrow-chemical.com [sparrow-chemical.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline, a valuable fluorinated intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the heptafluoroisopropyl group significantly enhances the chemical stability and resistance to degradation of molecules containing this moiety.[2][] This document details the prevalent synthesis pathway, experimental protocols, and key quantitative data.

Synthesis Pathway Overview

The primary and industrially viable method for the preparation of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a direct fluoroalkylation of o-toluidine. This reaction proceeds via a free-radical addition of the heptafluoroisopropyl group to the aniline ring, predominantly at the para-position relative to the amino group. The synthesis is typically carried out in a biphasic solvent system, utilizing a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. An initiator is required to generate the perfluoroalkyl radical from a suitable precursor, such as 2-bromoheptafluoropropane.[1][4][5]

The overall reaction is as follows:

o-Toluidine + 2-Bromoheptafluoropropane → 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

This method is advantageous due to its use of readily available and low-cost raw materials, mild reaction conditions, and a straightforward process, making it suitable for industrial-scale production.[1][5]

Logical Relationship of Synthesis Components

Caption: Logical flow of reactants and conditions for the synthesis.

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.[4]

Materials:

-

o-Toluidine

-

2-Bromoheptafluoropropane

-

Sodium Dithionite (Initiator)

-

Tetrabutylammonium Sulfate (Phase Transfer Catalyst)

-

Sodium Carbonate (Base)

-

Methyl Tertiary Butyl Ether (MTBE)

-

Water

-

Dilute Hydrochloric Acid

Equipment:

-

1000 mL Pressure Reactor

-

Stirring Apparatus

-

Heating Mantle or Oil Bath

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Charging the Reactor: To a 1000 mL pressure reactor, add 107.1 g of o-toluidine, 300 mL of water, and 300 mL of methyl tertiary butyl ether.

-

Addition of Catalysts and Base: Add the initiator, sodium dithionite, a catalytic amount of tetrabutylammonium sulfate, and an equimolar amount of sodium carbonate to the reactor.

-

Heating: Under stirring, slowly increase the temperature of the reaction mixture to 50°C.

-

Addition of Fluoroalkylating Agent: Slowly introduce an equimolar amount of 2-bromoheptafluoropropane into the pressure-resistant reactor. The addition should be completed over approximately 2 hours.

-

Reaction Monitoring: Maintain the reaction under these conditions and monitor the progress by liquid chromatography until the o-toluidine is completely consumed.

-

Work-up:

-

Cool the reaction system to room temperature.

-

Slowly release the pressure in the reactor to atmospheric pressure.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase sequentially with water and then with dilute hydrochloric acid.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

-

Isolation of Product: Remove the solvent from the organic phase by evaporation under reduced pressure to yield the crude product, 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline. The product can be used in subsequent steps without further purification if a purity of approximately 95% is acceptable.[4]

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline.

Table 1: Reactant and Product Specifications

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| o-Toluidine | 95-53-4 | C₇H₉N | 107.15 |

| 2-Bromoheptafluoropropane | 422-77-5 | C₃BrF₇ | 248.93 |

| 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 | C₁₀H₈F₇N | 275.17 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 50°C |

| Solvent System | Water / Methyl Tertiary Butyl Ether |

| Initiator | Sodium Dithionite |

| Phase Transfer Catalyst | Tetrabutylammonium Sulfate |

| Base | Sodium Carbonate |

| Product Purity (Crude) | 95% |

Table 3: Physicochemical Properties of the Product

| Property | Value |

| Appearance | Light Brown Oil |

| Boiling Point | 199.838°C at 760 mmHg[], 200 °C[6] |

| Density | 1.401 g/cm³ |

| Flash Point | 83°C |

| Solubility | Slightly soluble in Chloroform and DMSO |

| Storage | Keep in a dark place, inert atmosphere, store in freezer under -20°C |

Conclusion

The synthesis of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline from o-toluidine and 2-bromoheptafluoropropane offers a robust and scalable method for producing this important fluorinated building block. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, enabling the efficient synthesis and application of this versatile compound.

References

- 1. CN102731321A - Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 4. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 5. CN102731321B - Method for preparing 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl) aniline - Google Patents [patents.google.com]

- 6. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline CAS#: 238098-26-5 [m.chemicalbook.com]

Interpreting the Spectroscopic Signature of 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline (CAS 238098-26-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for the compound 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline, with the CAS number 238098-26-5. The molecular formula for this compound is C10H8F7N, and it has a molecular weight of 275.17 g/mol .[1][2][3][4][5][6][7][8][9] This document outlines predicted spectroscopic data, standard experimental protocols for obtaining such data, and a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for CAS 238098-26-5, the following tables present predicted data based on the known chemical structure. These predictions are generated using computational algorithms and should be used as a reference for the interpretation of experimental results.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) |

| -CH₃ | 2.2 |

| Aromatic H (ortho to -NH₂) | 6.8 |

| Aromatic H (meta to -NH₂) | 7.2 |

| Aromatic H (ortho to heptafluoropropyl) | 7.4 |

| -NH₂ | 3.8 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | 17 |

| Aromatic C-NH₂ | 145 |

| Aromatic C-CH₃ | 120 |

| Aromatic C-H | 116, 129, 131 |

| Aromatic C-heptafluoropropyl | 125 |

| Heptafluoropropyl C (central) | 92 (septet) |

| Heptafluoropropyl CF₃ | 124 (quartet) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Peaks

| m/z | Interpretation |

| 275.05 | [M]⁺ (Molecular Ion) |

| 256.05 | [M - F]⁺ |

| 206.05 | [M - CF₃]⁺ |

| 106.08 | [M - C₄HF₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.[10]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample (CAS 238098-26-5) in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The relaxation delay should be set to at least 5 times the longest T1 relaxation time for accurate integration.[11]

¹³C NMR Spectroscopy Protocol:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done for a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

-

If necessary, filter the solution to remove any solid impurities.[12] For complex matrices, purification techniques like solid-phase extraction (SPE) may be employed.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

-

The prepared sample solution is injected into a liquid chromatograph.

-

The compound is separated from any impurities on a suitable HPLC column.

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Ionization is typically achieved using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

For volatile or semi-volatile compounds, the sample is dissolved in a suitable volatile solvent (e.g., dichloromethane, hexane).[14]

-

The solution is injected into the gas chromatograph, where the compound is vaporized and separated on a GC column.

-

The separated compound then enters the mass spectrometer, is ionized (commonly by electron ionization), and detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[15]

-

The fine powder is then compressed in a die under high pressure to form a transparent pellet.[15]

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[15]

-

Pressure is applied to ensure good contact between the sample and the crystal.[15] This method requires minimal sample preparation.[16]

FTIR Spectroscopy Protocol:

-

A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded.

-

The sample is placed in the FTIR spectrometer.

-

The infrared spectrum of the sample is recorded. The instrument measures the absorption of infrared radiation at different frequencies.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the interpretation of spectroscopic data in chemical analysis.

Caption: General workflow for spectroscopic data interpretation.

References

- 1. 238098-26-5 | 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. 238098-26-5|2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 2-methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline | 238098-26-5 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Methyl-4-heptafluoroisopropylaniline | CAS#:238098-26-5 | Chemsrc [chemsrc.com]

- 9. appchemical.com [appchemical.com]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. organomation.com [organomation.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-4-heptafluoroisopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the research chemical 2-methyl-4-heptafluoroisopropylaniline. The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental protocols for the determination of key properties and a visualization of its synthetic pathway.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline[1] |

| Common Name | 2-Methyl-4-heptafluoroisopropylaniline |

| CAS Number | 238098-26-5[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₈F₇N[1][2][3][6] |

| Molecular Weight | 275.17 g/mol [1][3] |

| SMILES | CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N[1] |

| InChI Key | QVAUOEHPYOFAQA-UHFFFAOYSA-N[2] |

Synonyms:

-

4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline[1]

-

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline[3][5]

-

2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]aniline[1][5]

-

2-methyl-4-(heptafluoropropan-2-yl)-aniline[1]

-

Benzenamine, 2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-[1]

Physical Properties

The physical properties of 2-methyl-4-heptafluoroisopropylaniline are summarized in the table below. These properties are crucial for handling, storage, and use in various experimental settings.

| Property | Value | Source |

| Appearance | Light brown oil | [7] |

| Boiling Point | 199.8 °C at 760 mmHg | [2][6] |

| Density | 1.401 g/cm³ | [2][6] |

| Flash Point | 83 °C (closed cup) | [7] |

| Vapor Pressure | 0.335 mmHg at 25 °C | [2][6] |

| Refractive Index | 1.424 | [2][6] |

| Solubility | Slightly soluble in Chloroform and DMSO | [7] |

| pKa | 2.52 ± 0.10 (Predicted) | [7] |

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for 2-methyl-4-heptafluoroisopropylaniline.

| Property | Value | Source |

| LogP | 4.44780 | [2] |

| Topological Polar Surface Area | 26.02 Ų | [2] |

| Exact Mass | 275.054 g/mol | [2] |

Spectroscopic Data:

While specific spectra for 2-methyl-4-heptafluoroisopropylaniline are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and comparison with similar substituted anilines.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region. The methyl group will be a singlet, and the amine protons will also appear as a singlet which may be broad.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, the carbons of the heptafluoroisopropyl group (with C-F coupling), and the carbon attached to the nitrogen atom.

-

IR Spectroscopy: The infrared spectrum of anilines typically shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[8][9] For a primary amine like 2-methyl-4-heptafluoroisopropylaniline, two bands are expected, corresponding to the symmetric and asymmetric stretching modes.[9] Other characteristic bands would include C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N stretching. The strong C-F stretching vibrations from the heptafluoroisopropyl group are expected in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (275.17 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the heptafluoroisopropyl group and the aniline core.

Synthesis

A method for the preparation of 2-methyl-4-heptafluoroisopropylaniline has been described in the patent CN102731321B.[10] The synthesis involves the reaction of o-toluidine with 2-bromoheptafluoropropane.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-methyl-4-heptafluoroisopropylaniline are provided below. These are based on standard laboratory methods and can be adapted for specific equipment.

5.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the capillary tube method.[11]

-

Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube, and a liquid with a high boiling point (e.g., paraffin oil).

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.

-

The apparatus is heated slowly and gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

5.2. Determination of Density

Density is the mass per unit volume of a substance. It can be determined using a pycnometer or a graduated cylinder and a balance.[12][13][14][15]

-

Apparatus: Pycnometer (or a graduated cylinder), analytical balance.

-

Procedure (using a pycnometer):

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

-

5.3. Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point.[2][3][7][16]

-

Apparatus: Pensky-Martens closed-cup tester.

-

Procedure:

-

A specific volume of the sample is placed in the test cup.

-

The lid, which contains an ignition source and a stirrer, is placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

-

Safety and Handling

2-Methyl-4-heptafluoroisopropylaniline is a research chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: The available safety data suggests that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Store in a tightly closed container in a cool, dry place.

-

This technical guide is intended for informational purposes only and should be used by qualified individuals. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

- 1. 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | C10H8F7N | CID 9925543 - PubChem [pubchem.ncbi.nlm.nih.gov]